molecular formula C18H23N3O5S2 B2474022 (Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-84-3

(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2474022
CAS No.: 865247-84-3
M. Wt: 425.52
InChI Key: OYSAQOFEDMAWFB-ZZEZOPTASA-N
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Description

(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally distinct and potent small-molecule inhibitor designed to target the anti-apoptotic B-cell lymphoma 2 (Bcl-2) protein family. Its primary research value lies in its ability to disrupt protein-protein interactions between pro-survival Bcl-2 members (such as Bcl-2, Bcl-xL, and Bcl-w) and pro-apoptotic Bcl-2 family members like Bak, which is a key regulatory step in the intrinsic apoptosis pathway. By selectively antagonizing these interactions, this compound promotes the initiation of mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release and the activation of caspases, thereby inducing programmed cell death. This mechanism makes it an indispensable chemical probe for investigating the nuances of apoptotic signaling in various cancer models, particularly in studying chemoresistance mechanisms where overexpression of Bcl-2 proteins is a common occurrence. Its application is critical in preclinical oncology research for validating Bcl-2 as a therapeutic target and for evaluating synthetic lethality in combination therapy strategies. This product is intended for use in in vitro cell-based assays and biochemical studies to further elucidate the complex regulation of cell survival and death.

Properties

IUPAC Name

ethyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S2/c1-2-26-16(22)11-21-14-9-8-13(28(19,24)25)10-15(14)27-18(21)20-17(23)12-6-4-3-5-7-12/h8-10,12H,2-7,11H2,1H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSAQOFEDMAWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound can be described by its chemical structure, which incorporates a benzothiazole moiety, a sulfonamide group, and an ethyl acetate functional group. This unique combination contributes to its diverse biological activities.

Structural Formula

 Z ethyl 2 2 cyclohexanecarbonyl imino 6 sulfamoylbenzo d thiazol 3 2H yl acetate\text{ Z ethyl 2 2 cyclohexanecarbonyl imino 6 sulfamoylbenzo d thiazol 3 2H yl acetate}

Anti-inflammatory Activity

Research indicates that compounds containing benzothiazole derivatives often exhibit significant anti-inflammatory properties. For instance, a study evaluated various thiazole derivatives, including those similar to our compound, for their anti-inflammatory effects. The results demonstrated that these compounds could effectively reduce inflammation in animal models, suggesting a potential mechanism through inhibition of pro-inflammatory cytokines and pathways .

Analgesic Effects

The analgesic properties of this compound were also investigated. In a comparative study, the compound was tested against standard analgesics in rodent models. It showed comparable efficacy in reducing pain responses, indicating its potential as an alternative analgesic agent .

Antioxidant Activity

Additionally, the compound's antioxidant capabilities were assessed. The ability to scavenge free radicals was measured using various assays, with results indicating that it possesses significant antioxidant activity. This property is crucial as it may contribute to its overall therapeutic potential by mitigating oxidative stress-related damage in biological systems .

Summary of Biological Activities

Activity TypeExperimental ModelResultReference
Anti-inflammatoryRodent modelSignificant reduction in edema
AnalgesicRodent modelComparable to standard analgesics
AntioxidantIn vitro assaysHigh scavenging activity

Case Studies

  • Case Study on Anti-inflammatory Effects : A study conducted on a series of benzothiazole derivatives showed that compounds similar to this compound significantly inhibited the production of inflammatory mediators in a carrageenan-induced paw edema model, highlighting its potential for treating inflammatory diseases .
  • Analgesic Evaluation : In another study, this compound was tested alongside traditional analgesics using the formalin test in rats. The results indicated that it effectively reduced both phases of pain response, suggesting dual-action analgesic properties .

Scientific Research Applications

Structural Formula

  • IUPAC Name : Ethyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
  • Canonical SMILES : CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CCCCC3

Anti-inflammatory Activity

Research indicates that compounds containing benzothiazole derivatives often exhibit significant anti-inflammatory properties. A study evaluated various thiazole derivatives for their anti-inflammatory effects, demonstrating that these compounds can effectively reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and pathways.

Analgesic Effects

The analgesic properties of this compound have been investigated in comparative studies against standard analgesics in rodent models. Results showed comparable efficacy in reducing pain responses, indicating potential as an alternative analgesic agent.

Antioxidant Activity

The antioxidant capabilities of the compound were assessed through various assays measuring its ability to scavenge free radicals. Findings indicate significant antioxidant activity, which may contribute to its therapeutic potential by mitigating oxidative stress-related damage in biological systems.

Summary of Biological Activities

Activity TypeExperimental ModelResultReference
Anti-inflammatoryRodent modelSignificant reduction in edema
AnalgesicRodent modelComparable to standard analgesics
AntioxidantIn vitro assaysHigh scavenging activity

Case Study on Anti-inflammatory Effects

A study on benzothiazole derivatives showed that compounds similar to (Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate significantly inhibited the production of inflammatory mediators in a carrageenan-induced paw edema model. This highlights its potential for treating inflammatory diseases.

Analgesic Evaluation

In another study, this compound was tested alongside traditional analgesics using the formalin test in rats. The results indicated effective reduction of both phases of pain response, suggesting dual-action analgesic properties.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with the target molecule:

Compound Name & Source Core Structure Key Substituents Functional Differences vs. Target Compound
Target Compound Benzo[d]thiazole 6-sulfamoyl, (Z)-cyclohexanecarbonyl imino, ethyl acetate Reference structure for comparison.
Compound A Benzo[d]thiazole 2-(1H-indol-3-yl), 2-cyanoacetate Lacks sulfamoyl and imino groups; includes indole and cyano.
Compound B Thiazole (non-benzo) 2-amino, (Z)-methoxycarbonylmethoxyimino, methyl ester Smaller thiazole core; amino and methoxy groups instead of sulfamoyl.
Sulfonylurea Herbicides Triazine + benzosulfonyl Sulfonylurea linkages, methoxy/ethoxy groups Triazine core; sulfonylurea instead of sulfamoyl-benzothiazole.

Key Observations :

  • The target compound’s sulfamoyl group distinguishes it from Compound A (cyano/indole) and Compound B (amino/methoxycarbonyl).
  • The (Z)-configuration in the imino group (target) and methoxycarbonylmethoxyimino group (Compound B) may influence stereochemical reactivity .

Crystallographic and Stability Features

Compound B :

  • Crystal structure stabilized by N-H⋯N, N-H⋯O, and C-H⋯O hydrogen bonds, forming 2D polymeric sheets.
  • π-π interactions between thiazole rings (centroid distance: 3.536 Å).
  • Dihedral angles between thiazole and ester groups: ~87° (planar ester vs. thiazole).

Target Compound Implications :

  • The cyclohexanecarbonyl group may introduce steric hindrance, altering dihedral angles and hydrogen-bonding patterns compared to Compound B.
  • Sulfamoyl’s polar nature could enhance solubility or intermolecular interactions.

Key Contrasts :

  • The target’s sulfamoyl group may align it closer to sulfonamide antibiotics, whereas Compound B’s amino thiazole is critical for β-lactam synergy .
  • Sulfonylurea herbicides act via plant enzyme inhibition, a mechanism unlikely for the target due to structural differences.

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